Butaperazine

Beschreibung

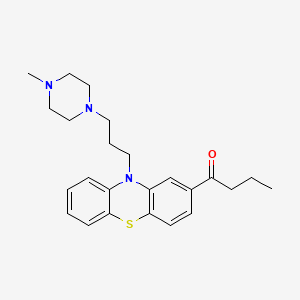

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3OS/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLBYTMYSMAKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022712 | |

| Record name | Butaperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

270-280 °C @ 0.05 mm Hg | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G IN 400 ML WATER; SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALCOHOL & METHANOL; INSOL IN ACETONE, CHLOROFORM, & ETHER /MALEATE/, SOL OF THE FREE BASE IN ARTIFICIAL INTESTINAL JUICE WAS 283 MG/100 ML AT PH 6, DECR TO 4.9 MG/100 ML AT PH 8 | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

653-03-2 | |

| Record name | Butaperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butaperazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butaperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butaperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butaperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXP4T9106S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 180-182 °C /Maleate/ | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Chemistry and Analog Development of Butaperazine

Established Synthetic Pathways for Butaperazine

This compound can be synthesized starting from 2-butyrylphenothiazine. The synthetic approach is comparable to the methods used for preparing other phenothiazine (B1677639) derivatives like propiomazine (B33155) and propiopromazine. wikipedia.org

A key step in the synthesis of this compound involves the alkylation of the substituted phenothiazine core. This reaction typically utilizes 1-(γ-chloropropyl)-4-methylpiperazine. wikipedia.org Alkylation reactions, in general organic chemistry, involve the introduction of an alkyl group into a molecule. mt.comlibretexts.org In the context of this compound synthesis, this alkylation attaches the characteristic piperazine-containing side chain to the phenothiazine nitrogen. wikipedia.org The 1-(γ-chloropropyl)-4-methylpiperazine reagent is commonly prepared by alkylating 1-methylpiperazine (B117243) with 1-bromo-3-chloropropane (B140262) through conventional methods. wikipedia.org

The synthesis of this compound can be achieved by alkylation of the substituted phenothiazine with a complete, preformed side chain. theswissbay.ch This preformed side chain, 1-(γ-chloropropyl)-4-methylpiperazine, is obtained through the reaction of 3-bromo-1-chloropropane and methylpiperazine. theswissbay.ch This methodology allows for the attachment of the entire functionalized side chain in a single step after the preparation of the substituted phenothiazine intermediate. theswissbay.ch

Alkylation Reactions in this compound Synthesis

Synthesis and Characterization of this compound Complexes

This compound, as an N-alkylphenothiazine, can act as a ligand and form complexes with metal ions. researchgate.net The coordination typically involves the heterocyclic sulfur atom and the tertiary nitrogen atom present in the side chain. researchgate.net

Metal Complexation Strategies Involving this compound (e.g., Titanium(IV) Complexes)

This compound has been shown to form complexes with various metal ions, including titanium(IV). researchgate.net The synthesis of titanium(IV)-butaperazine complexes can be achieved by reacting potassium titanyl oxalate (B1200264) dihydrate with this compound in distilled water. This reaction leads to the immediate separation of a solid complex. The stoichiometry of these complexes has been proposed based on elemental analyses, conductance, magnetic, and thermal data, suggesting a type like [Ti(C₂O₄)₂L]·2H₂O, where L represents the N-alkylphenothiazine ligand, such as this compound. Thorium(IV) complexes with this compound dimaleinate have also been prepared by refluxing an aqueous solution of thorium nitrate (B79036) and this compound dimaleinate with benzene. asianpubs.org

Spectroscopic and Thermal Analysis of Synthesized this compound Complexes

Characterization of this compound complexes is performed using various analytical techniques, including spectroscopic and thermal methods. Spectroscopic studies, such as IR, electronic, and ¹H NMR, help in determining the coordination behavior of the this compound ligand. For instance, shifts in absorption peaks associated with groups attached to the nitrogen atom in the ligand's spectra upon complexation suggest coordination through the nitrogen atom. asianpubs.org

Thermal analysis, such as thermogravimetric analysis (TGA), provides information about the decomposition steps and thermal stability of the complexes. asianpubs.org Studies on titanium(IV)-butaperazine complexes indicate decomposition in multiple steps, corresponding to the loss of water molecules, decomposition of the organic moiety, and the loss of oxalate, ultimately leading to the formation of titanium dioxide. The temperature ranges for these decomposition steps can be identified. Similarly, thorium(IV)-butaperazine complexes show decomposition in two stages, related to the loss of the organic moiety and nitrate, followed by the formation of thorium dioxide. asianpubs.org These thermal studies can also confirm the absence or presence of coordinated solvent molecules. asianpubs.org Molar conductance measurements in suitable solvents like dimethylformamide (DMF) can indicate the electrolytic nature of the complexes. asianpubs.org For example, molar conductances in the range of 9-15 ohm⁻¹ mol⁻¹ cm² for titanium(IV)-butaperazine complexes in DMF suggest a non-electrolytic nature.

Stability and Degradation Studies of this compound Formulations

The stability of this compound, particularly in its formulations, is influenced by various factors. This compound is known to be unstable in light, undergoing oxidative degradation. nih.gov Excessive heat can also lead to degradation of this compound maleate (B1232345). nih.gov

Studies on the stability of this compound dimaleate have investigated the effect of solvent composition on its degradation rate. ijpsonline.com Replacing the medium with 25% w/v of dextrose and sucrose (B13894) has been shown to increase the degradation rate. ijpsonline.com Conversely, solvents of lower polarity, such as alcohol and glycerine, have demonstrated a stabilizing effect on this compound dimaleate. ijpsonline.com The effect of pH on the stability of this compound dimaleate in aqueous solution has also been reported. ijpsonline.com

Degradation can occur through various pathways, including oxidation. Phenothiazines, in general, are susceptible to oxidation to sulfoxides, which are often major metabolites and degradants. core.ac.uk While specific degradation pathways for this compound itself were not extensively detailed in the search results beyond oxidative degradation in light and heat nih.gov, studies on other phenothiazines like prochlorperazine (B1679090) indicate potential degradation routes such as sulfoxidation and N-oxidation. core.ac.uk Light sources, including sunlight and UV light, can significantly impact the photodegradation rate of phenothiazine derivatives. core.ac.uk Packaging, such as the use of amber ampoules, can retard the rate of degradation under photolytic conditions. core.ac.uk

Effect of Solvent Composition on this compound Dimaleate Stability

Studies have investigated the effect of solvent composition on the stability of this compound dimaleate. Research indicates that the solvent medium significantly influences the degradation rate of this compound ijpsonline.com. Specifically, replacing the medium with 25% w/v solutions of dextrose and sucrose has been shown to increase the rate of degradation of this compound dimaleate ijpsonline.com. Conversely, solvents with lower polarity, such as alcohol and glycerine, have demonstrated a notable stabilizing effect on this compound dimaleate ijpsonline.com.

This suggests that the polarity of the solvent plays a crucial role in the stability of this compound dimaleate, with less polar environments contributing to greater stability.

Oxidative Degradation and Light Sensitivity Considerations for this compound

This compound is known to be unstable when exposed to light and excessive heat, undergoing oxidative degradation nih.govmolaid.com. This susceptibility to oxidation is a common characteristic of phenothiazine derivatives due to the presence of the sulfur atom in the phenothiazine ring system researchgate.net.

Phenothiazines are easily oxidized in acidic media by various oxidizing agents, forming colored oxidation products researchgate.net. The initial step of this oxidation is typically a reversible process yielding a colored free radical or semiquinone, which can be further oxidized irreversibly to a colorless sulfoxide (B87167) researchgate.net.

This compound's instability in light is a significant consideration for its handling and storage nih.govmolaid.com. It is listed among medications that can cause photosensitivity, a chemically induced change in the skin that makes an individual unusually sensitive to light maine.govthehealthmaster.comthehealthmaster.comnj.gov. This photosensitivity can manifest as a rash, sunburn, or other adverse effects upon exposure to ultraviolet radiation from natural sunlight or artificial lighting nj.gov.

The oxidative degradation of this compound can lead to the formation of metabolites, including this compound sulfoxide and this compound sulfone tandfonline.comnih.govmolaid.comtandfonline.com. In rats and dogs, principal fecal metabolites of this compound dimaleate result from hydroxylation of the phenothiazine ring system and oxidative N-demethylation, while the sulfoxide, sulfone, and a reduction product of the butyryl side chain carbonyl group are considered minor metabolites tandfonline.comnih.govmolaid.comtandfonline.com.

Pharmacological Mechanisms of Action of Butaperazine

Neurotransmitter Receptor Modulations by Butaperazine

This compound exerts its therapeutic effects by modulating the activity of several neurotransmitter receptors. These interactions contribute to its impact on processes related to mood, cognition, and behavior.

Dopamine (B1211576) Receptor Antagonism, Specifically D2 Receptor Activity of this compound

A key mechanism of action for this compound, as with other typical antipsychotics, is its ability to block dopamine receptors. nih.govwikipedia.orgclevelandclinic.orgnih.gov This antagonism is particularly significant at the dopamine D2 receptor subtype. wikipedia.orgnih.govwikipedia.org The blockade of D2 receptors is considered a primary mechanism underlying the antipsychotic properties of this class of drugs. nih.govwikipedia.orgmdpi.com

Data Table: Dopamine Receptor Interaction

| Receptor Subtype | This compound Action | Effect on Neurotransmission |

| Dopamine D2 | Antagonism | Reduces dopaminergic activity |

This compound and other first-generation antipsychotics are understood to block D2 receptors in the mesolimbic pathway of the brain. mdpi.comdrugbank.com Overactivity in this pathway is hypothesized to be associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. mdpi.comdrugbank.compsychopharmacologyinstitute.com By blocking dopamine hyperactivity in the mesolimbic system, this compound helps to attenuate these symptoms. mdpi.comdrugbank.com Animal studies have shown that this compound increases striatal and mesolimbic dopamine.

The antagonism of dopamine D2 receptors, particularly in the mesolimbic pathway, is directly linked to the amelioration of psychotic symptoms. mdpi.comdrugbank.com By reducing excessive dopamine signaling, this compound helps to alleviate symptoms like hallucinations, delusions, and disorganized thinking that are characteristic of psychotic disorders. mdpi.compatsnap.com The optimal clinical efficacy of antipsychotics is associated with blocking a significant percentage of D2 receptors in the brain. mdpi.comdrugbank.com

Mesolimbic Pathway Specificity and Dopamine Hyperactivity Attenuation by this compound

Adrenergic Receptor Interactions of this compound

Phenothiazines, including this compound, can block alpha-1 adrenergic receptors. nih.govnih.gov This interaction may contribute to some of the pharmacological effects of the drug. The blockade of alpha-1 adrenergic receptors can lead to reduced peripheral vascular resistance. drugbank.com

Data Table: Adrenergic Receptor Interaction

| Receptor Subtype | This compound Action |

| Alpha-1 Adrenergic | Blockade |

H1 Histaminergic Receptor Interactions of this compound

This compound also exhibits antagonistic actions on histamine (B1213489) H1 receptors. patsnap.com This interaction can contribute to certain effects of the drug. Blockade of histamine H1 receptors is associated with effects such as sedation. patsnap.com

Data Table: Histaminergic Receptor Interaction

| Receptor Subtype | This compound Action |

| Histamine H1 | Antagonism |

Serotoninergic Receptor Interactions of this compound

Data Table: Serotoninergic Receptor Interaction

| Receptor Subtype | This compound Action |

| Serotonin (B10506) (various) | Interaction/Antagonism |

| Serotonin 5-HT2A | Antagonism (potential) |

| Serotonin 5-HT3 | Antagonism |

Intracellular Signaling Pathway Modulation by this compound

The modulation of intracellular signaling pathways by this compound is a key aspect of its mechanism of action, influencing neuronal activity and communication.

Indirect Modulation of Dopamine Release and the Receptor Supersensitivity Hypothesis in this compound Action

This compound, as a typical antipsychotic of the phenothiazine (B1677639) class, is known to block dopamine receptors, particularly D2 receptors. nih.govnih.govontosight.aipdeasgrsbpharm.edu.in This blockade is considered a primary mechanism for its antipsychotic effects. nih.govontosight.aipdeasgrsbpharm.edu.in Antipsychotics that block dopamine receptors can increase the turnover rate of dopamine in the corpus striatum, which is believed to be a result of a neuronal feedback mechanism. nih.gov Oral administration of this compound in rats has been shown to increase dopamine turnover, as measured by elevated concentrations of homovanillic acid and 3,4-dihydroxyphenylacetic acid in the striatum and mesolimbic areas. westminster.ac.uk This effect persisted for 24 to 48 hours. westminster.ac.uk

The receptor supersensitivity hypothesis suggests that prolonged blockade of dopamine D2 receptors by antipsychotics can lead to a compensatory increase in the number or sensitivity of these receptors in the brain. nih.govwikipedia.org This supersensitivity could potentially contribute to phenomena like tardive dyskinesia and possibly exacerbate psychotic symptoms in some individuals, even with continued antipsychotic treatment. nih.govwikipedia.org Studies in rats have indicated that after this compound administration, responses to apomorphine (B128758) (a dopamine receptor agonist) can become normal or exaggerated after an initial inhibition, suggesting the development of supersensitive cerebral dopamine receptors. westminster.ac.uk It is hypothesized that acute dystonic reactions induced by neuroleptics like this compound may be related to enhanced dopamine release onto these supersensitive postsynaptic receptors. westminster.ac.uk Chronic treatment with neuroleptics might result in supersensitivity to dopamine or upregulation of dopamine receptors. psu.edu

Pharmacokinetic and Pharmacodynamic Research of Butaperazine

Absorption and Distribution Dynamics of Butaperazine

The absorption and distribution of this compound within the body are crucial factors influencing its concentration at target sites and, consequently, its therapeutic efficacy. Following administration, this compound is absorbed and subsequently distributed to various biological compartments.

Plasma Concentration and Red Blood Cell Binding Profiles of this compound

Studies have examined the levels of this compound in both plasma and red blood cells (RBCs) in humans. Following oral administration of this compound (10-60 mg), average peak serum levels of 215 ng/mL have been observed. Serum this compound levels have been shown to be proportional to the administered dose. nih.gov Research indicates that this compound binds to red blood cells. nih.govnih.gov

Correlation Between this compound Red Blood Cell Concentration and Therapeutic Efficacy

Investigations into the relationship between this compound concentration and therapeutic response in patients with schizophrenia have revealed a stronger correlation between this compound bound to red blood cells and clinical improvement compared to plasma concentration. nih.govnih.gov One controlled study involving hospitalized schizophrenic patients receiving constant maintenance doses of this compound demonstrated that RBC concentrations correlated significantly with clinical improvement in an inverted U-shaped pattern, while plasma levels did not show a significant relationship to clinical response. nih.gov This suggests that monitoring drug levels in RBCs might offer an advantage over measuring plasma levels as a potential indicator of drug concentration at critical brain sites. nih.gov

Distribution of this compound to Biological Compartments (e.g., Liver, Brain)

While specific detailed studies on this compound's distribution to individual organs like the liver and brain were not extensively detailed in the search results, the general principles of drug distribution suggest that lipophilic compounds like this compound, a phenothiazine (B1677639), would distribute to tissues with high blood flow, including the brain, relatively rapidly after entering the bloodstream. wfsahq.organnualreviews.org Phenothiazines, as a class, are reported to be distributed to most body tissues, with high concentrations in the liver and spleen. drugbank.com The concept of drug distribution involves the movement of a drug from the bloodstream into various tissues and fluids in the body. wfsahq.orggenomind.com The extent and rate of distribution are influenced by factors such as blood flow to tissues, tissue permeability, and binding to plasma or tissue proteins. wfsahq.organnualreviews.org

Biotransformation and Elimination Pathways of this compound

The body metabolizes this compound through various biochemical pathways, primarily in the liver, leading to the formation of metabolites. These metabolites and the parent drug are then eliminated from the body.

Hepatic Metabolism by Cytochrome P450 Enzymes (General Class Relevance)

The metabolism of many drugs, including phenothiazines, primarily occurs in the liver and is often mediated by the cytochrome P450 (CYP) enzyme system. unboundmedicine.comnih.govmdpi.comnih.gov While specific CYP enzymes responsible for this compound metabolism were not explicitly detailed, studies in rats and dogs indicated that principal fecal metabolites of this compound dimaleate result from hydroxylation of the phenothiazine ring system and oxidative N-demethylation. nih.gov this compound sulfoxide (B87167), this compound sulfone, and a reduction product of the butyryl side-chain carbonyl group were identified as minor metabolites in these animal studies. nih.gov The CYP system plays a significant role in the oxidative metabolism of a large percentage of clinical drugs. mdpi.comnih.gov

Half-Life Kinetics of this compound (Rapid and Slower Phases)

The elimination of this compound from the body follows a kinetic profile characterized by different phases. Following oral administration of this compound in humans, an initial rapid phase half-life of 4 hours and a slower phase half-life of 12 hours have been reported. nih.gov The concept of half-life refers to the time it takes for the concentration of a drug in the body to be reduced by half. stackexchange.com The presence of rapid and slower phases in the half-life kinetics suggests a multi-compartmental distribution and elimination process.

Table: this compound Half-Life Kinetics

| Phase | Half-Life (hours) |

| Initial Rapid | 4 |

| Slower | 12 |

Data based on oral administration of 10-60 mg in humans. nih.gov

Research has also indicated that this compound kinetics in red blood cells differentiated better than plasma levels in identifying subjects who would develop acute dystonic reactions, which appeared on falling drug concentrations more than one half-life after peak plasma and RBC concentrations. nih.govresearchgate.net

Concentration-Response Relationships of this compound in Therapeutic Contexts

Studies have explored the relationship between this compound concentrations in biological fluids and the observed therapeutic response in patients. This research aims to understand how the amount of drug in the body correlates with its clinical effects.

Neuroleptic Concentration-Therapeutic Response Curves for this compound

Investigations into the neuroleptic concentration-therapeutic response curves for this compound have been conducted, particularly in the context of treating schizophrenia. One study examined this relationship in 10 schizophrenic patients over the first 12 days of treatment. nih.govpsychiatryonline.orgpsychiatryonline.org The findings suggested that this compound bound to red blood cells (RBC) showed a stronger correlation with therapeutic response compared to plasma concentrations. nih.govpsychiatryonline.org This research indicated that RBC this compound concentrations might be utilized to define a "therapeutic window," representing an optimal concentration range for achieving a favorable therapeutic response. nih.gov Concentrations above or below this window were associated with a diminished response. nih.gov While emphasizing the preliminary nature of the data, the authors suggested that monitoring levels of RBC-bound neuroleptic could potentially serve as a guide for dosage regulation in schizophrenic patients. nih.gov Another controlled study involving 24 hospitalized schizophrenic patients receiving constant maintenance doses of this compound maleate (B1232345) also investigated the relationship between steady-state plasma and RBC concentrations and therapeutic response. nih.gov This study found that this compound concentrations in RBCs correlated significantly with clinical improvement in an inverted U-shaped pattern, whereas plasma levels did not show a significant relationship to clinical response. nih.gov

Proportionality of this compound Serum Levels to Administered Quantity in Research Settings

Research has indicated that serum this compound levels have been found to be proportional to the administered dose. nih.gov In studies involving oral administration of this compound at doses ranging from 10 to 60 mg, average peak serum levels of 215 ng/mL were observed in humans. nih.gov Experimental evidence also showed that the dosage regimen can influence steady-state blood levels. nih.gov Specifically, a higher whole blood steady-state drug plasma level was achieved when the total daily dose was administered three times a day compared to the same total daily dose given once a day. nih.gov Studies involving loading doses of different this compound formulations (tablet, concentrate, intramuscular) in chronic schizophrenic patients also assessed blood levels. researchgate.net Concentrate formulations produced the highest levels, intramuscular the lowest, and tablets were intermediate. researchgate.net Some subjects exhibited similar responses across formulations, while others showed differing responses. researchgate.net In a separate study phase, steady-state blood levels were collected during tablet and concentrate phases, revealing that while kinetic concentrate levels were higher than kinetic tablet levels after loading doses, concentrate steady-state levels were lower than tablet steady-state levels in patients receiving the same dosage. researchgate.net Responders in this study tended to have higher kinetic levels for both the tablet and concentrate formulations compared to nonresponders. researchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 12598 |

Interactive Data Tables

Based on the information found, specific numerical data points for creating interactive tables are limited. However, the qualitative findings regarding concentration-response and proportionality can be summarized.

Table 1: Summary of this compound Concentration-Response Findings

| Biological Fluid Measured | Correlation with Therapeutic Response | Observed Pattern | Potential Clinical Utility |

| Red Blood Cells (RBC) | More strongly correlated nih.govpsychiatryonline.org | Inverted U-shaped nih.gov | Potential for defining a "therapeutic window" nih.gov |

| Plasma | Not significantly related nih.gov | Less strongly correlated nih.govpsychiatryonline.org | Limited correlation observed nih.govpsychiatryonline.orgnih.gov |

Table 2: Summary of this compound Serum Level Proportionality Findings

| Relationship to Administered Dose | Influence of Dosage Regimen | Observations on Different Formulations (Loading Dose) | Observations on Different Formulations (Steady State) |

| Proportional nih.gov | Higher steady-state levels with thrice-daily dosing nih.gov | Concentrate > Tablet > Intramuscular researchgate.net | Concentrate steady-state lower than tablet researchgate.net |

Preclinical and Translational Studies Involving Butaperazine

Animal Model Investigations of Butaperazine's Pharmacological Effects

Animal models, primarily rodents, have been extensively used to study the effects of this compound on various neurochemical and behavioral parameters relevant to its antipsychotic activity and associated side effects.

Dopamine (B1211576) Turnover Studies in Rodents Treated with this compound

Studies in rats have demonstrated that this compound significantly increases dopamine turnover in specific brain regions. Oral administration of this compound (40 mg per kilogram) to rats led to elevated concentrations of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and mesolimbic areas, indicating increased dopamine metabolism. nih.govwestminster.ac.ukneurology.orgneurology.org This effect was observed to persist for 24 to 48 hours following administration. nih.govwestminster.ac.ukneurology.orgneurology.org

Table 1: Effects of this compound on Dopamine Metabolites in Rat Brain Regions

| Brain Region | Metabolite | Effect of this compound (40 mg/kg oral) | Duration of Effect | Source |

| Striatum | Homovanillic acid (HVA) | Increased concentration | 24-48 hours | nih.govwestminster.ac.ukneurology.orgneurology.org |

| Striatum | 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased concentration | 24-48 hours | nih.govwestminster.ac.ukneurology.orgneurology.org |

| Mesolimbic areas | Homovanillic acid (HVA) | Increased concentration | 24-48 hours | nih.govwestminster.ac.ukneurology.orgneurology.org |

| Mesolimbic areas | 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased concentration | 24-48 hours | nih.govwestminster.ac.ukneurology.orgneurology.org |

Note: This table is designed to be interactive. In a live environment, users could potentially sort by column, filter by brain region or metabolite, or click on cells for more detailed information.

This increase in dopamine turnover is consistent with the known mechanism of action of typical antipsychotics, which block dopamine D2 receptors, leading to a compensatory increase in dopamine synthesis and release via neuronal feedback mechanisms. nih.gov

This compound's Effects on Behavioral and Operant Conditioning Paradigms

This compound has been shown to influence behavioral responses in animal models, particularly in paradigms related to dopaminergic activity and operant conditioning. Initially, a dose of 40 mg/kg of this compound inhibited stereotyped behavior induced by apomorphine (B128758) in rats. nih.govwestminster.ac.ukneurology.org Apomorphine is a dopamine receptor agonist, and the inhibition of its effects by this compound suggests a blockade of dopamine receptors. nih.govwestminster.ac.ukneurology.org However, this inhibitory effect was reversed after 12 hours, with animals subsequently showing normal or even exaggerated responses to apomorphine. nih.govwestminster.ac.ukneurology.org

Neuroleptic drugs, including phenothiazines like this compound, are known to disrupt the learning and performance of operant behaviors motivated by positive reinforcers in animal models. cambridge.orgcambridge.org Studies involving continuous reinforcement schedules have shown that neuroleptics can gradually lead to a cessation of responding, similar to extinction. cambridge.org This suggests that these drugs may attenuate the motivational salience of reinforcers. cambridge.org While specific studies on this compound's effects on operant conditioning paradigms were not extensively detailed in the provided search results beyond the apomorphine-induced stereotypy, the general effects of neuroleptics on operant behavior in animal models provide a relevant context for understanding this compound's potential behavioral impact. cambridge.orgcambridge.orgresearchgate.netnih.govnih.govoup.com

Studies on this compound-Induced Acute Dystonic Reactions and Dopamine Release Mechanisms

Research in animal models, particularly rats, has investigated the potential mechanisms underlying this compound-induced acute dystonic reactions. Studies suggest that these reactions may be linked to enhanced dopamine release onto supersensitive postsynaptic receptors. nih.govwestminster.ac.ukneurology.orgneurology.orgresearchgate.net The critical period for the occurrence of acute dystonic reactions in humans (20 to 28 hours after this compound administration) correlates with a time frame in rats where normal or supersensitive cerebral dopamine receptors are exposed to excessive synaptic dopamine release. nih.govwestminster.ac.ukneurology.orgneurology.org This excessive release, potentially a consequence of prolonged dopamine receptor blockade and subsequent compensatory mechanisms, is hypothesized to contribute to the development of drug-induced dystonia. nih.govwestminster.ac.ukneurology.orgneurology.org Pharmacokinetic studies in humans have also explored the relationship between this compound drug concentrations and the occurrence of acute dystonic reactions, noting that dystonias appeared when drug concentrations were falling, more than one half-life after peak plasma and red blood cell concentrations. researchgate.netoup.com Red blood cell this compound kinetics appeared to differentiate better than plasma levels between subjects who would or would not develop dystonias. researchgate.netoup.com

In Vitro and In Silico Approaches to this compound Research

Beyond in vivo animal studies, in vitro and in silico methods have contributed to understanding this compound's interactions at the molecular level.

Ligand Binding and Receptor Affinity Profiling of this compound

Ligand binding studies are crucial for determining the affinity of a compound for specific receptors. The binding affinity, often expressed as the equilibrium dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. mdpi.comresearchgate.net While specific detailed receptor affinity profiles for this compound across a wide range of receptors were not prominently featured in the provided search results, its classification as a typical phenothiazine (B1677639) antipsychotic strongly implies significant affinity for dopamine D2 receptors. nih.gov Typical antipsychotics exert their primary therapeutic effects through the blockade of these receptors. nih.gov Studies on other related compounds and general principles of ligand binding to receptors provide context for this type of research. mdpi.comresearchgate.netresearchgate.netepo.orgdrugbank.com For instance, aripiprazole, another antipsychotic, exhibits high affinity for dopamine D2 and D3 receptors, as well as serotonin (B10506) receptors. drugbank.com

Computational Modeling of this compound's Pharmacological Interactions

Computational modeling, including in silico approaches, plays a growing role in understanding drug interactions and predicting pharmacological properties. These methods can involve representing molecular structures and simulating their interactions with biological targets. This compound's molecular structure has been represented in computational models, such as graph-based representations used in quantitative structure-activity relationship ((Q)SAR) approaches to predict chemical properties like the extent of nitrosation. acs.org These models can represent atoms as nodes and bonds as edges, allowing for the analysis of molecular structure without relying on three-dimensional coordinates. acs.org While the provided search results did not detail specific computational modeling studies focused on predicting this compound's receptor binding affinities or pharmacological interactions with protein targets, the application of such techniques to compounds like this compound for predicting chemical behavior highlights the potential for in silico methods in this compound research. acs.orgijsrtjournal.com Computational approaches can complement in vitro and in vivo studies by providing insights into potential interactions and informing further experimental design.

Clinical Research and Therapeutic Efficacy of Butaperazine

Randomized Controlled Trials and Comparative Efficacy Studies of Butaperazine

Studies have investigated the efficacy of this compound through controlled trials, sometimes comparing it with other phenothiazine (B1677639) derivatives.

Comparative Trials of this compound with Other Phenothiazines (e.g., Prochlorperazine (B1679090), Trifluoperazine)

Comparative studies have been conducted to evaluate this compound's efficacy relative to other phenothiazine antipsychotics like prochlorperazine and trifluoperazine (B1681574) documentsdelivered.combond.edu.au. One comparative study examined this compound against chlorpromazine (B137089) and placebo in chronic schizophrenic patients nih.gov. Research has also compared trifluoperazine with other drugs, including phenothiazines cochranelibrary.comnih.gov. A meta-analysis compared chlorpromazine with 43 other antipsychotics, including this compound nih.govresearchgate.net.

Efficacy of this compound in Chronic Schizophrenic Patient Populations

This compound has been evaluated for its efficacy in chronic schizophrenic patients researchgate.netdntb.gov.ua. Studies have investigated the relationship between this compound blood levels and clinical response in this population nih.govnih.govpsychiatryonline.org. One study administered loading doses of different forms of this compound to chronic schizophrenics and measured blood levels, finding that concentrate produced the highest levels, intramuscular the lowest, and tablets were intermediate researchgate.net. Another controlled study found that this compound concentrations in red blood cells correlated significantly with clinical improvement in chronic schizophrenic patients, while plasma levels did not show a significant relationship nih.gov.

Analysis of this compound's Clinical Improvement Outcomes in Meta-Analyses

This compound's clinical improvement outcomes have been included in meta-analyses evaluating the efficacy of antipsychotic drugs. A meta-analysis comparing chlorpromazine to other antipsychotics found that chlorpromazine was more efficacious than this compound in the primary outcome nih.govresearchgate.net. However, this meta-analysis noted that most comparisons were underpowered due to small participant numbers nih.govresearchgate.net. Another meta-analysis examining the effect of different neuroleptic doses on chronic psychotic disorders, including studies on this compound, assessed clinical improvement based on global impression scales, absence of psychotic relapse, or no rehospitalization york.ac.ukscispace.com.

This compound Research in Special Patient Populations

Research has also extended to evaluating this compound in specific patient groups, such as those who have not responded to previous treatments or those with affective disorders.

Studies of this compound in Non-Responding Schizophrenic Patients

Studies have investigated this compound in schizophrenic patients who are considered non-responders to psychotropic medication nih.govresearchgate.netkarger.com. Research measured this compound blood levels in chronic non-responders and compared them to patients who showed a better clinical response, finding that non-responders had significantly lower levels of this compound in plasma and red blood cells nih.govresearchgate.net.

Research on this compound in Affective Disorder Patients

This compound has also been included in research involving patients with affective disorders wikipedia.orgnih.govoup.comresearchgate.net. One study examined the administration of this compound and plasma methionine-enkephalin levels in schizophrenic and affective disorder patients, including those with tardive dyskinesia nih.govresearchgate.net. This study observed significant changes in neuropeptide plasma concentration in the affective disorder subgroup with tardive dyskinesia following this compound administration nih.gov.

Pharmacogenomic Considerations and Individualized Responses to this compound (General Antipsychotic Research)

Pharmacogenomics aims to utilize genetic information to predict individual responses to drugs, with the goal of optimizing treatment efficacy and minimizing adverse effects. nih.govfrontiersin.org In the context of antipsychotic research, understanding how genetic variations influence drug metabolism and receptor interactions is crucial for tailoring treatment. nih.govfrontiersin.orgpsychiatry-psychopharmacology.comopenaccessjournals.com Inter-individual variability in response and side effects is a significant challenge in antipsychotic treatment. openaccessjournals.com Genetic factors can influence both the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of antipsychotics. nih.govfrontiersin.orgopenaccessjournals.com

Genetic variants in enzymes responsible for drug metabolism, such as cytochrome P450 isoenzymes (e.g., CYP2D6, CYP1A2), can lead to altered drug concentrations in the body, potentially affecting efficacy and increasing the risk of adverse reactions. frontiersin.orgpsychiatry-psychopharmacology.comopenaccessjournals.com Variations in genes coding for neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, are also studied for their association with clinical response and side effects to antipsychotic medications. nih.govpsychiatry-psychopharmacology.comopenaccessjournals.com While research in this area is ongoing, consistent evidence suggests that certain genetic variants can impact clinical response and side effects to antipsychotics. nih.govpsychiatry-psychopharmacology.com

Variability in Sensitivity to this compound's Therapeutic Actions

Clinical response to neuroleptics, including phenothiazines like this compound, can vary widely among individuals, even at similar plasma levels. nih.govdoi.org Studies have investigated the relationship between blood levels of different forms of this compound and clinical response in chronic schizophrenic patients. researchgate.net One study involving chronic schizophrenic patients administered loading doses of five different forms of this compound and measured blood levels at regular intervals. researchgate.net The study found that a concentrate form produced the highest blood levels, while the intramuscular form resulted in the lowest, and the tablet form was intermediate. researchgate.net Some subjects showed consistent responses across different formulations, while others exhibited varied responses. researchgate.net In a separate study with chronic schizophrenic patients, steady-state blood levels were collected during treatment with tablet and concentrate forms. researchgate.net Patients were categorized as responders or nonresponders, and kinetic studies after loading doses indicated higher concentrate levels compared to tablet levels. researchgate.net

Research comparing this compound and prochlorperazine in chronic schizophrenic patients indicated significant therapeutic efficacy for both drugs over a twelve-week period. researchgate.netkarger.com However, prochlorperazine demonstrated significantly superior efficacy at the fourth and tenth weeks, although no significant difference was observed by the twelfth week. researchgate.netkarger.com

Neuroleptic Threshold Concept in this compound Dose Optimization Research

The concept of the "neuroleptic threshold" suggests that the minimum effective antipsychotic dose of a neuroleptic correlates with the appearance of subtle motor symptoms, as opposed to overt extrapyramidal side effects. nih.govresearchgate.netnih.gov This theory proposes that achieving this threshold dose may yield most or all of the therapeutic benefit. nih.govresearchgate.net Analyses related to this concept suggest that antipsychotic actions may not follow a strict "all-or-none" threshold but rather increase over a small dose range. nih.govresearchgate.net This concept has been explored as a potential method for quantitatively determining individualized optimal doses of neuroleptics. nih.govresearchgate.net While the neuroleptic threshold concept has been reviewed and debated, it remains a theoretical framework for understanding dose-response relationships in antipsychotic treatment. nih.gov

Off-Label and Investigational Indications of this compound

This compound has been primarily used as an antipsychotic medication. cymitquimica.comgenome.jp However, like other antipsychotics, it possesses pharmacological properties that lend themselves to other potential applications, some of which may be considered off-label or investigational. plos.orgnih.gov

This compound's Tranquilizing and Antiemetic Properties in Veterinary Contexts

Phenothiazine derivatives, including this compound, are known to exert depressant effects on the central nervous system and influence various central neurotransmitter receptors, contributing to tranquilizing and antiemetic actions. ontosight.aibiologydiscussion.combasu.org.in this compound maleate (B1232345) is described as a synthetic phenothiazine derivative primarily used in veterinary medicine for its tranquilizing and antiemetic properties. ontosight.ai It is indicated for use in animals to prevent or treat conditions such as nausea, vomiting, and anxiety, often associated with medical procedures or travel. ontosight.ai This action is attributed to the blockade of dopamine receptors in the brain. ontosight.ai Other phenothiazines like acepromazine (B1664959) maleate are extensively used in veterinary medicine as preanesthetic agents and tranquilizers in various animal species. biologydiscussion.com Azaperone, another neuroleptic drug with sedative and antiemetic effects, is also predominantly used as a tranquilizer in veterinary medicine, particularly in pigs and elephants. wikidoc.orgdrugbank.com

Current Status of this compound as an Investigational Drug (Clinical Trial Phase II)

This compound is currently listed as a small molecule drug with a maximum clinical trial phase of II and has one investigational indication according to Open Targets. nih.gov A Phase II clinical trial is a stage in drug development that typically involves a larger group of patients (around 100-300) compared to Phase I, with the primary goals of evaluating the drug's effectiveness for a specific condition and further assessing its safety profile in the target patient population. pharmacologycanada.orgaustralianclinicaltrials.gov.au These trials are crucial for determining if a new drug is sufficiently efficacious and safe to proceed to larger-scale Phase III trials. pharmacologycanada.org The specific investigational indication for this compound in Phase II trials is not detailed in the provided search results, beyond the general classification. nih.gov

Drug Drug Interactions and Polypharmacy Research with Butaperazine

Interactions of Butaperazine with Central Nervous System Depressants

The co-administration of this compound with central nervous system (CNS) depressants can lead to an increased risk or severity of CNS depression, including sedation and somnolence. drugbank.com This interaction is a notable consideration in polypharmacy research involving this compound.

Synergistic Effects of this compound with Barbiturates and Narcotics

This compound is contraindicated in patients who have received large amounts of CNS depressant drugs, such as barbiturates and narcotics. nih.gov This contraindication highlights the potential for synergistic depressant effects when this compound is combined with these agents. Barbiturates are a class of CNS depressants that bind to the GABA-A receptor, increasing chloride ion influx and causing neuronal hyperpolarization. nih.gov Narcotics also exert depressant effects on the brain and spinal cord. byu.edu

This compound Interactions with Benzodiazepines and Other Sedatives

The risk or severity of CNS depression can be increased when this compound is combined with benzodiazepines. drugbank.comdrugbank.com Benzodiazepines are a class of sedative medications. recoveryanswers.org Similarly, this compound may increase the CNS depressant activities of other sedatives. drugbank.com

Interactions of this compound with Opioids (e.g., Buprenorphine)

This compound may increase the central nervous system depressant activities of buprenorphine. drugbank.comwikidoc.org Buprenorphine is a partial agonist at the mu- and kappa-opioid receptors in the brain and is used in the management of opioid dependence and chronic pain. mims.comwikipedia.orgthermofisher.commims.comnih.gov The combination of buprenorphine with other CNS depressants, including this compound, can lead to serious side effects such as respiratory distress, coma, and even death. drugs.com

This compound Interactions with Antidepressants and Anxiolytics

This compound has been noted to potentially interact with antidepressants and anxiolytics. The risk or severity of CNS depression can be increased when this compound is combined with certain antidepressants, such as bupropion. drugbank.com this compound may also increase the CNS depressant activities of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant. drugbank.comdrugbank.com The serum concentration of amitriptyline, a tricyclic antidepressant, can be increased when combined with this compound. drugbank.com The combination of tricyclic antidepressants and phenothiazines has been studied, with reports of potential synergism. capes.gov.br Regarding anxiolytics, the risk or severity of CNS depression can be increased when this compound is combined with buspirone. drugbank.com Buspirone is an anxiolytic agent with a different pharmacological profile than benzodiazepines. nih.gov

Here is a summary of some CNS depressant interactions with this compound:

| Drug Class | Examples | Interaction with this compound | Reference |

| Barbiturates | Butabarbital, Butalbital, Butobarbital | Increased risk/severity of CNS depression; Synergistic effects | nih.govdrugbank.com |

| Narcotics | Codeine, Dextropropoxyphene, Dezocine, Diamorphine, Butorphanol | Increased risk/severity of hypotension and CNS depression; Potentiation of effects | nih.govdrugbank.comupertis.ac.id |

| Benzodiazepines | 1,2-Benzodiazepine, Clobazam, Clonazepam, Diazepam, Brotizolam, Flunitrazepam, Flurazepam, Halazepam, Clotiazepam | Increased risk/severity of CNS depression | drugbank.comdrugbank.comdntb.gov.uamims.com |

| Other Sedatives | Chloral hydrate, Chlormezanone, Glutethimide | Increased risk/severity of CNS depression | drugbank.com |

| Opioids | Buprenorphine | Increased CNS depressant activities | drugbank.comwikidoc.org |

| Antidepressants | Bupropion, Fluoxetine, Amitriptyline | Increased risk/severity of CNS depression; Increased serum concentration (Amitriptyline); Increased CNS depressant activities (Fluoxetine) | drugbank.comdrugbank.com |

| Anxiolytics | Buspirone | Increased risk/severity of CNS depression | drugbank.com |

Cardiovascular System Interactions of this compound

This compound can influence the cardiovascular system, primarily due to its alpha-adrenergic blocking properties. nih.gov

This compound's Alpha-Adrenergic Blocking Properties and Hypotensive Effects

Phenothiazines, including this compound, can promote hypotension, possibly due to their alpha-adrenergic blocking properties. nih.gov This alpha-adrenergic blockade can lead to a decrease in blood pressure. The interaction between phenothiazines and antihypertensives can be unpredictable. nih.gov The risk or severity of hypotension and CNS depression can be increased when this compound is combined with certain opioids like butorphanol, codeine, dextropropoxyphene, dezocine, and diamorphine. drugbank.com

Interactions of this compound with Antihypertensive Agents

This compound may interact with antihypertensive agents. While specific detailed research findings on the interaction between this compound and a broad range of antihypertensive agents were not extensively detailed in the search results, it is generally understood that phenothiazines can have hypotensive effects. This suggests a potential for additive hypotensive effects when this compound is combined with medications used to lower blood pressure.

Additive Hypotensive Effects of this compound with Propranolol (B1214883)

Limited information specifically detailing the additive hypotensive effects of this compound with propranolol was found. However, propranolol is a beta-blocker used to treat hypertension, and this compound is a phenothiazine (B1677639) antipsychotic. wikipedia.orgwikipedia.org Phenothiazines are known to potentially cause hypotension. rxlist.com Beta-blockers also reduce blood pressure. wikipedia.org The combination of drugs with similar pharmacological effects on blood pressure can lead to additive hypotensive effects.

Metabolic and Other Pharmacodynamic Interactions Involving this compound

This compound has been shown to be involved in various metabolic and pharmacodynamic interactions with other drugs, affecting their activity or serum concentrations.

Effects of this compound on Amphetamine and Dextroamphetamine Stimulatory Activities

This compound may decrease the stimulatory activities of both Amphetamine and Dextroamphetamine. drugbank.comdrugbank.com This suggests a pharmacodynamic interaction where this compound may counteract the central nervous system stimulant effects of these compounds.

Impact of this compound on Oral Hypoglycemic Agents (e.g., Acetohexamide)

The therapeutic efficacy of Acetohexamide (B1666498), an oral hypoglycemic agent, can be decreased when used in combination with this compound. drugbank.com Acetohexamide is a first-generation sulfonylurea used to treat type 2 diabetes by stimulating insulin (B600854) secretion. wikipedia.orgwikipedia.org This interaction suggests that this compound may interfere with the mechanism of action or the effectiveness of acetohexamide in lowering blood glucose levels.

Modulation of Other Drug Serum Concentrations by this compound (e.g., Acebutolol, Amoxapine)

This compound has been reported to influence the serum concentrations of certain other medications. The serum concentration of Acebutolol, a beta-blocker, can be increased when combined with this compound. drugbank.comdrugbank.com Similarly, the serum concentration of Amoxapine, a tricyclic antidepressant, can also be increased when it is combined with this compound. drugbank.comdrugbank.com These interactions suggest that this compound may affect the metabolism or clearance of these drugs, leading to elevated levels in the bloodstream.

Data regarding the modulation of serum concentrations is summarized in the table below:

| Drug | Interaction with this compound | Effect on Serum Concentration |

| Acebutolol | Combined with this compound | Increased drugbank.comdrugbank.com |

| Amoxapine | Combined with this compound | Increased drugbank.comdrugbank.com |

Considerations in Clinical Research Design for this compound Drug Interactions

Given the potential for this compound to interact with various drug classes, clinical research designs investigating this compound drug interactions should incorporate robust methodologies to accurately assess these effects. Studies should consider the pharmacokinetic profiles of this compound and co-administered drugs, including absorption, distribution, metabolism (particularly involvement of cytochrome P450 enzymes), and excretion. Pharmacodynamic endpoints relevant to the expected interaction (e.g., blood pressure for antihypertensive interactions, blood glucose for hypoglycemic interactions, CNS stimulant effects for amphetamine interactions) should be carefully selected and measured. nih.gov Study designs, such as crossover studies or parallel-group designs with appropriate control groups, are essential to isolate the effects of the interaction. nih.gov Furthermore, studies should account for potential confounding factors, including patient demographics, concomitant medications not being studied, and individual variability in drug metabolism and response. nih.gov Due to this compound's potential discontinuation, historical clinical data and in vitro studies may be particularly valuable resources for understanding its interaction profile. wikipedia.orgnih.gov

Methodologies for Assessing this compound's Drug-Drug Interaction Potential

Assessing the drug-drug interaction potential of a compound like this compound involves various methodologies, primarily focused on understanding how its pharmacokinetics and pharmacodynamics might be altered by or alter those of other co-administered drugs. Pharmacokinetic interactions involve changes in the absorption, distribution, metabolism, or excretion of a drug, while pharmacodynamic interactions relate to the drug's effects at its site of action or on physiological systems. wikipedia.org

A significant area of investigation for many drugs, including phenothiazines like this compound, involves their interaction with the cytochrome P450 (CYP450) enzyme system. aumet.comnih.govtg.org.au This family of enzymes, primarily located in the liver, plays a crucial role in the metabolism of a wide range of drugs. aumet.comnih.gov Interactions can occur through enzyme inhibition, where a drug slows down the activity of a CYP450 enzyme, leading to increased concentrations of drugs metabolized by that enzyme, or through enzyme induction, where a drug increases enzyme activity, potentially decreasing the concentrations of co-administered drugs. wikipedia.orgaumet.com While specific detailed studies on this compound's precise interactions with individual CYP450 isoforms were not extensively found in the search results, phenothiazines in general are known to be metabolized by CYP450 enzymes, and their interactions with other drugs affecting these enzymes are a recognized concern. nih.govdrugbank.comunboundmedicine.com

Methodologies for assessing these interactions can include both in vitro and in vivo studies. In vitro studies often involve using human liver microsomes or recombinant CYP450 enzymes to determine if a drug is a substrate, inhibitor, or inducer of specific isoforms. In vivo studies, on the other hand, involve administering the drug along with other drugs to human subjects or animal models to observe changes in pharmacokinetic parameters such as plasma concentration, half-life, and clearance. wikipedia.org

Another aspect of assessing interaction potential involves pharmacodynamic effects. For this compound, as a central nervous system (CNS) depressant, co-administration with other CNS depressants can lead to increased sedation and other related effects. drugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.com Studies evaluating these interactions would typically involve observing and quantifying the physiological and behavioral effects of drug combinations.

Early research on this compound pharmacokinetics explored the effect of dosage regimen on steady-state blood levels, suggesting possible enzyme induction in at least one patient, which hints at the relevance of metabolic interactions for this compound. nih.gov Fluorometric methods were also described for the determination of this compound in plasma and red blood cells, techniques that would be fundamental in pharmacokinetic studies assessing interactions. nih.gov

Drug interaction databases and prediction tools also represent a methodology for assessing potential interactions. These resources compile known interaction data and can predict potential interactions based on a drug's known metabolic pathways and pharmacological effects. drugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.com

Implications for this compound in Polypharmacy Management

Polypharmacy, defined as the regular use of multiple medications (often cited as 5 or more), is a common scenario, particularly in older adults and individuals with complex chronic conditions. nih.govnih.gov The use of multiple drugs significantly increases the risk of drug-drug interactions, adverse drug events, and other complications. wikipedia.orgnih.govnih.govgao.govfoliamedica.bg

For a drug like this compound, which affects the central nervous system and is likely metabolized by hepatic enzymes, its use in patients receiving multiple other medications necessitates careful consideration of potential interactions. The risk of increased CNS depression when this compound is combined with other CNS depressants is a notable implication in polypharmacy. drugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.com This can lead to additive or synergistic effects, potentially increasing the risk of falls, cognitive impairment, and respiratory depression, particularly in vulnerable populations. nih.govnih.gov

Furthermore, if this compound influences or is influenced by CYP450 enzymes, co-administration with other drugs that are substrates, inhibitors, or inducers of the same enzymes could lead to altered plasma concentrations of either this compound or the co-administered drugs. wikipedia.orgaumet.comnih.gov This could result in reduced efficacy or increased toxicity of any of the interacting medications.

Managing polypharmacy involving this compound would require a thorough assessment of all medications the patient is taking, including prescription drugs, over-the-counter medications, and herbal supplements, as these can also be involved in interactions. nih.gov Methodologies for managing polypharmacy in general, such as comprehensive medication reviews and deprescribing when appropriate, would be relevant. nih.govfoliamedica.bgisimpathy.eu These strategies aim to optimize medication regimens, minimize the number of medications, and reduce the potential for harmful interactions.

While specific detailed research on this compound's role in complex polypharmacy regimens was not extensively found, the general principles of polypharmacy management and drug interaction assessment applicable to phenothiazine antipsychotics would apply. nih.govnih.govgao.govnih.govcore.ac.ukscispace.com The potential for unpredictable interactions, especially with other psychotherapeutic drugs or medications affecting hepatic metabolism, highlights the importance of careful monitoring and individualized patient management when this compound is part of a multi-drug regimen. nih.govgao.gov

Advanced Analytical Methodologies for Butaperazine Research

Chromatographic Techniques for Butaperazine Analysis

Chromatography plays a crucial role in separating this compound from other components within a sample matrix, allowing for its specific detection and quantification.

Gas Chromatography with Nitrogen Specific Detection for this compound

Gas Chromatography (GC) coupled with a Nitrogen Specific Detector (NPD) offers a sensitive method for the analysis of nitrogen-containing compounds like this compound. The NPD selectively responds to nitrogen, which helps to reduce interference from other compounds in the sample matrix, thereby enhancing the specificity and sensitivity of the analysis. nih.govoup.com This approach has been described as a simple and sensitive gas chromatographic method for the quantitative determination of this compound in biological fluids. nih.govoup.com The use of a nitrogen-specific detector reduces the number of interfering peaks, increasing the number of samples that can be analyzed. nih.govoup.com

Application in this compound Biological Fluid Analysis (Plasma, Red Blood Cells, Liver, Brain)

GC with NPD has been applied to measure this compound levels in various biological fluids and tissues. Studies have utilized this method for the determination of this compound in human plasma and red blood cells. nih.govoup.com Furthermore, this technique has been extended to quantify this compound levels in rat red blood cells, plasma, liver, and brain following administration. nih.govoup.com

One study reported a coefficient of variation of 7.4% over a concentration range of 5-180 ng/ml when this compound was extracted from 2 ml of plasma using this method. nih.govoup.com The method was found to be simple, specific, and reproducible. oup.com Thioridazine (B1682328), another phenothiazine (B1677639), was sometimes used as an internal standard due to its structural similarities and extraction characteristics from plasma. oup.com Research has indicated that this compound bound to red blood cells might correlate more strongly with therapeutic response than plasma concentration, suggesting the importance of analyzing this compound in red blood cells. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection for this compound

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another widely used technique for the analysis of this compound. HPLC provides excellent separation capabilities, and UV detection is suitable for compounds like this compound that possess chromophores absorbing in the UV region. tandfonline.comtandfonline.comomicsonline.org This method offers a specific approach for the determination of this compound in various matrices. tandfonline.com

Quantitation of this compound in Pharmaceutical Formulations and Biological Samples

HPLC with UV detection has been developed and applied for the quantitative determination of this compound in both pharmaceutical formulations and biological samples. A specific HPLC method has been described for the determination of this compound in solutions, tablets, plasma, and bile. tandfonline.com

In one reported method, a Waters HPLC system equipped with a Model 440 Spectrometer and a μ-Bondapak-NH₂ column was used. tandfonline.com The mobile phase consisted of chloroform-methanol (100:3.5) pumped at a rate of 1.5 ml per minute, and UV absorbance at 280 nm was used for detection. tandfonline.com The procedure involved extracting the drug from dosage forms with chloroform (B151607) and from plasma and bile with hexane-isopropanol (9:1). tandfonline.com Hydrocortisone acetate (B1210297) was employed as the internal standard. tandfonline.com

This method yielded a linear relationship from 0.1–25 μg per ml with an r² value of 0.99. tandfonline.com The percentage recovery of this compound averaged 99% from dosage forms and 94% from biological fluids. tandfonline.com An improved method for determining this compound in bile and plasma was later developed using a different mobile phase and fluorescence detection, indicating the potential for optimizing detection methods for biological samples. tandfonline.comtandfonline.com

Spectroscopic and Spectrophotometric Approaches for this compound

Spectroscopic methods, particularly UV absorption spectrophotometry, can provide information about the presence and concentration of this compound based on its light absorption characteristics.

UV Absorption Spectrophotometry for this compound

UV absorption spectrophotometry involves measuring the absorption of ultraviolet light by a substance at specific wavelengths. This technique can be used for the detection and quantitative analysis of compounds that absorb UV radiation, such as this compound. wikipedia.orgnih.govmt.com Detection of this compound by UV absorption spectrophotometry in blood and plasma has been described, and UV absorption is considered suitable for certain applications. nih.gov UV-Vis spectroscopy is a method of choice for the determination or quantification of a single component in pharmaceutical preparations. ugm.ac.id

While UV spectrophotometry can be a straightforward method, potential challenges in complex matrices like biological fluids or some pharmaceutical formulations include interference from other UV-absorbing compounds. ugm.ac.id However, for relatively pure samples or in conjunction with separation techniques, UV absorption spectrophotometry can serve as a useful tool for this compound analysis.

Spectrophotometric Assays Utilizing this compound Derivatives (e.g., for Vanadium(V) Determination)

Spectrophotometric methods have been developed for the determination of vanadium(V) using phenothiazine derivatives, including this compound dimaleate (BPD). These methods are based on the formation of red-colored radical cations when this compound dimaleate reacts with vanadium(V) in a phosphoric acid medium. The absorbance maximum for this reaction is observed at 513 nm. sigmaaldrich.comnih.govresearchgate.net

Studies have shown that Beer's law is valid over specific concentration ranges for these methods. For this compound dimaleate, linearity was observed in the range of 0.25-5.0 micrograms per ml. sigmaaldrich.comnih.govresearchgate.net The Sandell's sensitivity value for this compound dimaleate in this application is reported as 6.1 ng cm⁻². sigmaaldrich.comnih.govresearchgate.net Another study reported a linear range of 0.1-3 µg/mL with a molar absorptivity value of 2.8 × 10⁵ L mol⁻¹ cm⁻¹ and a limit of detection of 0.027 µg/mL for the determination of vanadium(V) using this compound dimaleate. researchgate.net

These spectrophotometric methods have been successfully applied to the analysis of vanadium(V) in various complex matrices, including minerals, steels, soil, and biological samples. sigmaaldrich.comnih.govresearchgate.net

Here is a summary of the spectrophotometric method characteristics:

| Reagent | Analyte | Medium | Absorbance Maximum (nm) | Beer's Law Range (µg/mL) | Sandell's Sensitivity (ng cm⁻²) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (µg/mL) | Applied Matrices |

| This compound Dimaleate | Vanadium(V) | Phosphoric Acid | 513 | 0.25-5.0 sigmaaldrich.comnih.govresearchgate.net | 6.1 sigmaaldrich.comnih.govresearchgate.net | 2.8 × 10⁵ researchgate.net | 0.027 researchgate.net | Minerals, Steels, Soil, Biological Samples sigmaaldrich.comnih.govresearchgate.net |

Other Advanced Bioanalytical Techniques for this compound

Various other advanced bioanalytical techniques have been employed for the analysis of this compound, particularly in biological matrices. These techniques offer sensitivity and specificity required for complex biological samples.

Amperometry for this compound in Biological Matrices

Amperometry is an electrochemical technique that has been described for the detection of this compound in biological samples such as blood and plasma. nih.gov This method is particularly preferable for detecting this compound at levels below 10 ng/mL, where UV absorption spectrophotometry may be less suitable. nih.gov Amperometric detection, often coupled with techniques like HPLC, provides sensitive and selective analysis for electrochemically active compounds like this compound in complex matrices. jaypeedigital.com

Radioreceptor Analysis Comparative Studies with this compound

Radioreceptor analysis has been used in comparative studies involving this compound. nih.gov One study compared gas liquid chromatography and radioreceptor analysis for the measurement of this compound in human plasma. nih.gov Radioreceptor assays involve the use of radiolabeled ligands that bind to specific receptors, allowing for the quantification of a drug's ability to displace the ligand, which correlates with the drug's concentration or activity.

Mass Spectrometry Applications in this compound Analysis (General for drug analysis)

Mass spectrometry (MS) is a powerful analytical technique widely used in drug analysis, including the study of this compound. nih.govpsu.edugoogle.com MS involves the ionization of molecules and their separation based on their mass-to-charge ratio (m/z). psu.edu This technique can be used for both qualitative identification and quantitative measurement of compounds. psu.edu

Different mass spectrometry techniques have been applied to this compound. Gas chromatography-mass spectrometry (GC-MS) has been used to obtain mass spectra of this compound, allowing for the discussion of fragmentation routes and the identification of the compound. nih.govirjmets.com Liquid chromatography-mass spectrometry (LC-MS), including LC-MS/MS, is also widely used for the identification and quantification of small molecules, including this compound, particularly in complex biological matrices, as it can handle non-volatile and thermally labile compounds. psu.edugoogle.com LC-MS/MS systems, such as AB Sciex QTRAP 4000 or 6500, equipped with LC systems, are utilized for bioanalytical method development and sample analysis. google.com Mass spectrometry data for this compound, including NIST numbers and fragmentation patterns, are available in spectral libraries. nih.gov

Mass spectrometry provides high sensitivity and selectivity, enabling the analysis of this compound at low concentrations in biological samples. psu.edu

Research on Butaperazine in Special Clinical States and Outcomes

Butaperazine and Movement Disorders Research

Studies have explored this compound's relationship with movement disorders, including tardive dyskinesia and acute dystonic reactions.

This compound's Impact on Tardive Dyskinesia and Plasma Methionine-Enkephalin Levels